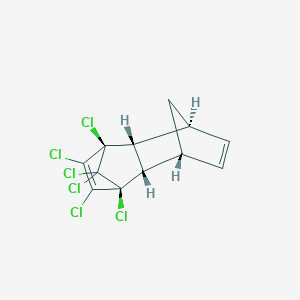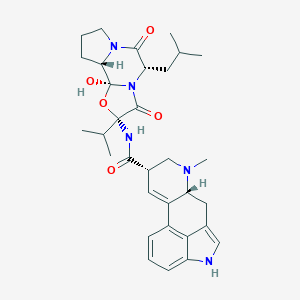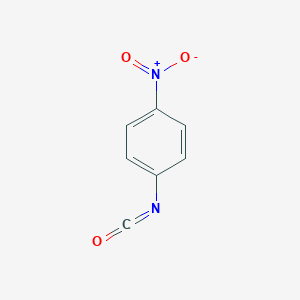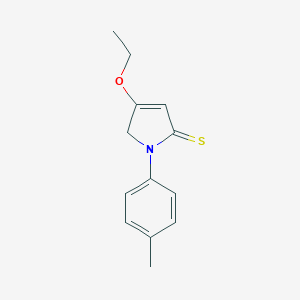
4-Bromomethylbiphenyl
概要
説明
4-Bromomethylbiphenyl is an organic compound with the chemical formula C13H11Br. It is a derivative of biphenyl, where a bromine atom is substituted on the methyl group attached to the biphenyl structure. This compound is known for its applications in various fields, including pharmaceuticals and polymer chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromomethylbiphenyl can be synthesized through several methods. One common method involves the bromination of 4-methylbiphenyl using brominating agents such as bromine or N-bromosuccinimide in the presence of a radical initiator like dibenzoyl peroxide . The reaction is typically carried out in a halogenated hydrocarbon solvent under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of sodium bromate and sodium bromide in the presence of concentrated sulfuric acid. The reaction is conducted at temperatures ranging from 0 to 50 degrees Celsius, followed by post-processing steps such as extraction and recrystallization to obtain the final product .
化学反応の分析
Types of Reactions: 4-Bromomethylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include various biphenyl derivatives with different functional groups.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include reduced biphenyl derivatives.
科学的研究の応用
4-Bromomethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the preparation of pharmaceutical compounds, such as protein tyrosine phosphatase 1B inhibitors.
Industry: It is used as an initiator in atom transfer radical polymerization, which is important in the production of polymers
作用機序
The mechanism of action of 4-Bromomethylbiphenyl involves its ability to act as a precursor or intermediate in various chemical reactions. Its bromine atom can participate in substitution reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
4-Methylbiphenyl: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
4-Bromobiphenyl: Has a bromine atom directly attached to the biphenyl ring, differing in reactivity and applications.
4-Bromomethyl-2-cyanobiphenyl: Contains an additional cyano group, making it useful in the synthesis of pharmaceuticals like antihypertensives.
Uniqueness: 4-Bromomethylbiphenyl is unique due to its specific substitution pattern, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications.
特性
IUPAC Name |
1-(bromomethyl)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQLUIZFUXNFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292866 | |
| Record name | 4-Bromomethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567-29-5 | |
| Record name | 2567-29-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromomethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Biphenyl, 4-(bromomethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Bromomethylbiphenyl?
A1: The molecular formula of this compound is C13H11Br, and its molecular weight is 247.13 g/mol.
Q2: What spectroscopic data is available to characterize this compound?
A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including 1H NMR [, ], 13C NMR [], IR [, , ], and mass spectrometry [, ]. These techniques help confirm its structure and purity. For example, one study employed 13C NMR to investigate the substituent effect of the bromomethyl group on the aromatic ring [].
Q3: What are the main applications of this compound?
A3: this compound is primarily used as a key intermediate in synthesizing various pharmaceutical compounds, notably angiotensin II receptor antagonists [, , , , , ]. These antagonists are crucial in treating hypertension and congestive heart failure.
Q4: How is this compound typically synthesized?
A4: One common method for synthesizing this compound is through the bromination of 4-methylbiphenyl-2-carbonitrile []. This reaction can be carried out using various brominating agents.
Q5: Can you elaborate on the use of this compound in synthesizing specific pharmaceuticals?
A5: this compound serves as a crucial building block in the multi-step synthesis of various antihypertensive drugs. For instance, it's used in synthesizing Irbesartan [, , , ], Losartan [, , ], Valsartan [, , ], Olmesartan medoxomil [, , , ], Telmisartan [, , , , , , ], and Azilsartan [, ]. It often acts as an alkylating agent, reacting with various heterocyclic compounds to build the core structure of these pharmaceuticals.
Q6: What is the reactivity of the bromine atom in this compound?
A6: The bromine atom in this compound is susceptible to nucleophilic substitution reactions. This reactivity makes it a valuable building block in organic synthesis, particularly for introducing the biphenyl moiety into other molecules [, , , , , ].
Q7: Has the electrochemical behavior of this compound been studied?
A7: Yes, researchers have investigated the electrochemical reductive cleavage of the carbon-bromine bond in this compound []. This study provided insights into the reaction mechanism and the influence of the substituent on the electrochemical properties.
Q8: Are there any concerns regarding impurities in this compound synthesis?
A8: Yes, 2-Cyano-4'-bromomethyl biphenyl has been identified as a potential genotoxic impurity during the synthesis of Irbesartan [].
Q9: How is the presence of 2-Cyano-4'-bromomethyl biphenyl monitored?
A9: HPLC methods have been developed and validated for the detection and quantification of 2-Cyano-4'-bromomethyl biphenyl in Irbesartan drug substances [].
Q10: What is the role of the biphenyl moiety in the activity of pharmaceuticals synthesized using this compound?
A10: The biphenyl moiety often plays a crucial role in binding to the target proteins, contributing to the overall activity and potency of the drug [].
Q11: How does modifying the structure of this compound affect the activity of the resulting pharmaceuticals?
A11: Modifying the structure of this compound, particularly by introducing different substituents on the biphenyl rings, can significantly impact the activity, potency, and selectivity of the resulting pharmaceuticals [, ]. These modifications can alter the physicochemical properties of the molecule, affecting its binding affinity, pharmacokinetic profile, and overall efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)





![Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate](/img/structure/B128731.png)
